molecular formula C16H15N3O2S B5694577 N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5694577
M. Wt: 313.4 g/mol
InChI Key: WJRLGDHTEVBNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as DMT, is a thiazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. For example, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation and migration of cancer cells. Additionally, this compound has been found to possess antioxidant properties, which make it a potential candidate for the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a versatile compound for various research applications. Additionally, this compound is relatively easy to synthesize, which makes it a readily available compound for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe in animal studies, its toxicity in humans is not fully understood. Additionally, the optimal dosage and administration route of this compound for various therapeutic applications have not been fully established.

Future Directions

There are several future directions for the research on N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine. One of the potential directions is the development of new therapeutic agents based on the structure of this compound. For example, the synthesis of new thiazole derivatives with improved biological activities and reduced toxicity could lead to the development of new drugs for various diseases.
Another potential direction is the investigation of the mechanism of action of this compound. Understanding the exact molecular targets and signaling pathways involved in the biological activities of this compound could lead to the development of more specific and effective therapeutic agents.
Conclusion:
This compound is a versatile compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, make it a promising candidate for various research applications. While there are still limitations and uncertainties regarding the toxicity and optimal dosage of this compound, its potential for the development of new therapeutic agents makes it a compound worth further investigation.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 3-pyridinecarboxaldehyde. The final product is obtained through the cyclization of the resulting intermediate with ammonium acetate.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. This compound has also been found to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, this compound has been found to possess anti-microbial properties, which make it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-12-5-6-13(15(8-12)21-2)18-16-19-14(10-22-16)11-4-3-7-17-9-11/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRLGDHTEVBNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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